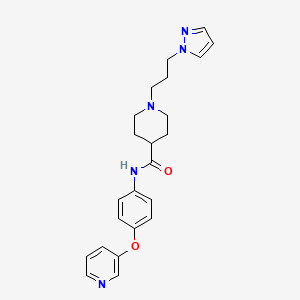![molecular formula C23H15N5O6 B5998103 2-[6'-AMINO-3'-(2H-1,3-BENZODIOXOL-5-YL)-5'-CYANO-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID](/img/structure/B5998103.png)
2-[6'-AMINO-3'-(2H-1,3-BENZODIOXOL-5-YL)-5'-CYANO-2-OXO-1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[6’-AMINO-3’-(2H-1,3-BENZODIOXOL-5-YL)-5’-CYANO-2-OXO-1,2-DIHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID is a complex organic compound that features a unique spiro structure. This compound is characterized by the presence of multiple functional groups, including an amino group, a cyano group, and a benzodioxole moiety. The intricate structure of this compound makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6’-AMINO-3’-(2H-1,3-BENZODIOXOL-5-YL)-5’-CYANO-2-OXO-1,2-DIHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the spiro structure through a series of cyclization reactions. Key steps may involve the use of reagents such as hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product .
化学反応の分析
Types of Reactions
2-[6’-AMINO-3’-(2H-1,3-BENZODIOXOL-5-YL)-5’-CYANO-2-OXO-1,2-DIHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformation of the functional groups .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
科学的研究の応用
2-[6’-AMINO-3’-(2H-1,3-BENZODIOXOL-5-YL)-5’-CYANO-2-OXO-1,2-DIHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[6’-AMINO-3’-(2H-1,3-BENZODIOXOL-5-YL)-5’-CYANO-2-OXO-1,2-DIHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context .
類似化合物との比較
Similar Compounds
2-{[hydroxy(6-hydroxy-2H-1,3-benzodioxol-5-yl)methylidene]amino}acetic acid: Shares the benzodioxole moiety but differs in the overall structure.
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: Contains a benzodioxole group but has a different core structure.
Uniqueness
The uniqueness of 2-[6’-AMINO-3’-(2H-1,3-BENZODIOXOL-5-YL)-5’-CYANO-2-OXO-1,2-DIHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID lies in its spiro structure and the combination of functional groups, which confer distinct chemical and biological properties .
特性
IUPAC Name |
2-[6-amino-3-(1,3-benzodioxol-5-yl)-5-cyano-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-1'-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N5O6/c24-8-13-20(25)34-21-18(19(26-27-21)11-5-6-15-16(7-11)33-10-32-15)23(13)12-3-1-2-4-14(12)28(22(23)31)9-17(29)30/h1-7H,9-10,25H2,(H,26,27)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXIJHDNKOZGLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C(=NN3)OC(=C(C45C6=CC=CC=C6N(C5=O)CC(=O)O)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{1-(3,5-dimethoxybenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5998032.png)
![3-(2-furyl)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]propanamide](/img/structure/B5998033.png)
![{1'-[5-methyl-2-(1H-pyrazol-1-yl)benzyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B5998036.png)
![2-[2-(1-benzyl-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazol-5-yl)phenoxy]acetamide](/img/structure/B5998056.png)
![2-(2-{8-METHOXY-1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}-2-OXOETHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5998067.png)
![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B5998072.png)

![1-cyclopentyl-N-[2-(4-fluorophenoxy)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5998079.png)
![2-cyclopentyl-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5998097.png)
![3-[3-(3-Methoxyphenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]propane-1,2-diol](/img/structure/B5998112.png)
![2-(1H-indazol-1-yl)-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B5998117.png)

![1-[2-methoxy-4-[[2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethylamino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B5998121.png)
![2-[4-[(Z)-[2-(3-chloro-4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetamide](/img/structure/B5998136.png)
